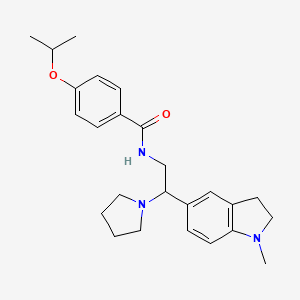

4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O2/c1-18(2)30-22-9-6-19(7-10-22)25(29)26-17-24(28-13-4-5-14-28)20-8-11-23-21(16-20)12-15-27(23)3/h6-11,16,18,24H,4-5,12-15,17H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEHXUQRHWOCRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS Number: 922137-08-4) is a member of the benzamide class and has shown potential biological activities that warrant detailed exploration. This article aims to summarize its biological activity, including structure-activity relationships (SAR), molecular interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 407.5 g/mol. The structure features an isopropoxy group, a pyrrolidine moiety, and an indoline derivative, which are critical for its biological activity.

The compound's biological activity is primarily linked to its ability to interact with specific protein targets involved in various cellular processes. Notably, it has been studied for its potential as an inhibitor of certain proteases, which play significant roles in viral replication and tumor progression.

Inhibition of Proteases

Research has indicated that compounds similar to This compound can inhibit papain-like cysteine proteases (PLpro), which are crucial for the life cycle of coronaviruses such as SARS-CoV and SARS-CoV-2. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the compound's efficacy. Studies have shown that modifications in the benzamide structure significantly influence binding affinity and selectivity towards target proteins. For instance:

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| Compound A | 1.77 | Potent PLpro inhibitor |

| Compound B | 4.74 | Moderate activity |

| Compound C | >500 | Inactive |

These findings suggest that specific substituents on the benzamide core can enhance or diminish biological activity .

Antiviral Activity

In vitro studies have demonstrated that This compound exhibits antiviral properties against SARS-CoV-2. The compound was tested on Vero E6 cells, showing low cytotoxicity with an effective concentration (EC50) significantly lower than the cytotoxic concentration (CC50), indicating a favorable selectivity index (SI) .

Cytotoxicity Assessment

A cytotoxicity assay using the MTT method indicated that the compound retains a high safety profile, with CC50 values well above the EC50 levels observed in antiviral assays. This suggests potential for therapeutic use with minimal side effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide and analogous compounds from the literature.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Divergence : Unlike I-6230 and I-6373, which employ ester or thioether linkers, the target compound uses a pyrrolidine-ethylamine side chain. This may improve blood-brain barrier penetration for CNS targets .

Pharmacokinetic Profile : The isopropoxy group likely enhances lipophilicity compared to ethyl ester derivatives (e.g., I-6230), though metabolic stability may be inferior to carboxamide-based analogs (e.g., Example 51) .

Therapeutic Potential: While thioether-linked benzamides () show antiviral activity, the target compound’s indoline-pyrrolidine motif suggests unique applicability in neurological disorders or kinase-driven cancers .

Q & A

Basic Questions

Q. What are effective synthetic routes for 4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide?

- Methodological Answer : A two-step approach is recommended:

Intermediate Synthesis : Prepare the amine precursor (2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine) via reductive amination of 1-methylindolin-5-amine and pyrrolidine with an aldehyde/ketone intermediate.

Amide Coupling : React 4-isopropoxybenzoic acid with the amine using coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- FTIR : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, isopropoxy C-O at ~1100 cm⁻¹) .

- NMR : Use ¹H NMR (DMSO-d₆) to assign proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, pyrrolidine protons at δ 2.5–3.2 ppm). ¹³C NMR confirms quaternary carbons (e.g., amide carbonyl at ~168 ppm) .

Q. What purification strategies address challenges in isolating this compound?

- Methodological Answer : Due to polar functional groups (amide, pyrrolidine), employ:

- Column Chromatography : Use silica gel with a gradient of ethyl acetate in hexane (10% → 50%) to resolve intermediates and final product.

- TLC Monitoring : Spot development with UV/iodine staining to track fractions .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken or central composite design) to test variables:

- Factors : Temperature (25–60°C), catalyst loading (0.5–2.0 eq.), solvent polarity (DMF vs. THF).

- Response Variables : Yield, purity (HPLC). Statistical analysis (ANOVA) identifies optimal conditions .

Q. What mechanistic insights explain the formation of the pyrrolidine-ethyl-indoline moiety?

- Methodological Answer : The pyrrolidine-ethyl linkage likely forms via Mannich-type reactions or nucleophilic substitution. Computational studies (DFT) can map energy barriers for intermediates. For example, evaluate the stability of the iminium ion intermediate during reductive amination .

Q. How can computational modeling predict the compound’s reactivity or binding properties?

- Methodological Answer : Use density functional theory (DFT) :

- Optimize geometry at the B3LYP/6-31G(d) level.

- Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Dock the compound into target proteins (e.g., serotonin receptors) using AutoDock Vina .

Q. What strategies validate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies :

- pH Variation : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Oxidative Stress : Expose to H₂O₂ (0.3% v/v) and analyze by LC-MS for oxidation byproducts .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer : Systematically modify substituents:

- Replace isopropoxy with methoxy/ethoxy to assess steric effects.

- Substitute pyrrolidine with piperidine to study ring size impact.

- Test analogues in receptor-binding assays (e.g., serotonin/norepinephrine dual inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.